Montelukast methyl ester

Overview

Description

Montelukast methyl ester is a chemical compound derived from montelukast, which is widely known for its use in the treatment of asthma and allergic rhinitis. Montelukast functions as a leukotriene receptor antagonist, blocking the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle . This compound serves as an intermediate in the synthesis of montelukast and is crucial in the pharmaceutical industry for the production of this therapeutic agent.

Mechanism of Action

Target of Action

Montelukast methyl ester, like its parent compound Montelukast, primarily targets the cysteinyl leukotriene receptor 1 (CysLTR1) . This receptor is involved in mediating the effects of leukotrienes, which are lipid molecules that play a key role in inflammatory responses, particularly in conditions such as asthma and allergic rhinitis .

Mode of Action

This compound acts as a leukotriene receptor antagonist . It works by blocking the action of leukotriene D4 on the CysLTR1 receptor . This blockade prevents leukotriene-induced bronchoconstriction, vascular permeability, and eosinophil recruitment, all of which contribute to inflammation and the symptoms of asthma and allergies .

Biochemical Pathways

The action of this compound affects the leukotriene pathway . Leukotrienes are produced from arachidonic acid via the 5-lipoxygenase (5-LO) pathway . By blocking the CysLTR1 receptor, this compound inhibits the effects of leukotrienes, thereby modulating the inflammatory response .

Pharmacokinetics

The pharmacokinetics of Montelukast involve absorption, distribution, metabolism, and excretion (ADME). Montelukast has a bioavailability of 63–73% . It is extensively bound to plasma proteins and is metabolized in the liver primarily by the CYP2C8 enzyme , with minor contributions from CYP3A4 and CYP2C9 . The elimination half-life of Montelukast ranges from 2.7 to 5.5 hours , and it is excreted in the bile .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and the relaxation of smooth muscle in the lungs . This leads to a decrease in bronchoconstriction and the alleviation of symptoms in conditions such as asthma and allergic rhinitis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s stability and bioavailability can be enhanced through various formulation strategies, such as the formation of supramolecular adducts with cyclodextrins or encapsulation in nanoparticles and liposomes . These strategies aim to improve the physico-chemical properties of Montelukast, thereby enhancing its performance .

Biochemical Analysis

Biochemical Properties

Montelukast Methyl Ester, like Montelukast, is expected to interact with the cysteinyl leukotriene 1 (CysLT1) receptor . By blocking this receptor, it prevents the binding of the inflammatory mediator leukotriene D4 (LTD4) .

Cellular Effects

The blocking of the CysLT1 receptor by this compound can have several effects on cells. It can reduce inflammation and bronchoconstriction, which are common in asthma . This can influence cell signaling pathways and gene expression related to inflammation and immune response .

Molecular Mechanism

This compound exerts its effects at the molecular level by selectively and competitively blocking the CysLT1 receptor . This prevents the binding of LTD4, an inflammatory mediator . This can lead to changes in gene expression and cellular responses related to inflammation and bronchoconstriction .

Temporal Effects in Laboratory Settings

Montelukast and its complexes have been found to show higher biological activity than the free ligand for some strains .

Dosage Effects in Animal Models

Montelukast has been found to be effective in preventing asthma attacks in clinical settings .

Metabolic Pathways

This compound is expected to be involved in the leukotriene metabolic pathway, given its role as a leukotriene inhibitor . It may interact with enzymes involved in the synthesis or degradation of leukotrienes .

Transport and Distribution

Montelukast is known to be orally bioavailable, suggesting it can be absorbed into the bloodstream and distributed throughout the body .

Subcellular Localization

Given its role as a leukotriene inhibitor, it is likely to interact with the CysLT1 receptor, which is typically located on the cell membrane .

Preparation Methods

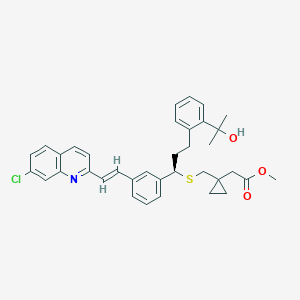

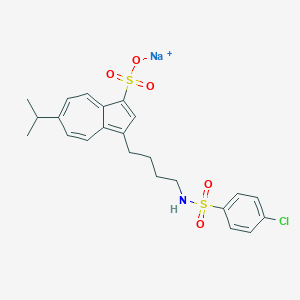

Synthetic Routes and Reaction Conditions: The synthesis of montelukast methyl ester involves several steps, starting from the reaction of 2-(2-(3-(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol with methane sulfonyl chloride to form a mesylate compound. This mesylate is then coupled with methyl 1-(mercaptomethyl)cyclopropane acetate in the presence of a base and suitable solvents such as tetrahydrofuran, isopropyl ether, or methyl tert-butyl ether .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, with careful control of reaction parameters such as temperature, pressure, and solvent composition .

Chemical Reactions Analysis

Types of Reactions: Montelukast methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in suitable solvents are employed.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

Montelukast methyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of montelukast and other related compounds.

Biology: The compound is studied for its potential effects on leukotriene pathways and inflammation.

Medicine: Research focuses on its role in developing new therapeutic agents for asthma and allergic conditions.

Industry: this compound is crucial in the pharmaceutical industry for the large-scale production of montelukast

Comparison with Similar Compounds

Zafirlukast: Another leukotriene receptor antagonist used for asthma treatment.

Pranlukast: Similar to montelukast, used for asthma and allergic rhinitis.

Verlukast: A compound with a similar mechanism but different chemical structure.

Uniqueness: Montelukast methyl ester is unique due to its specific structure, which allows for high selectivity and potency in blocking leukotriene receptors. Its synthesis and stability make it a preferred intermediate in the production of montelukast .

Properties

IUPAC Name |

methyl 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38ClNO3S/c1-35(2,40)31-10-5-4-8-26(31)14-18-33(42-24-36(19-20-36)23-34(39)41-3)28-9-6-7-25(21-28)11-16-30-17-13-27-12-15-29(37)22-32(27)38-30/h4-13,15-17,21-22,33,40H,14,18-20,23-24H2,1-3H3/b16-11+/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWSFAVEWJQZKH-ISYDNLPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701100721 | |

| Record name | Methyl 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855473-51-7 | |

| Record name | Methyl 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855473-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

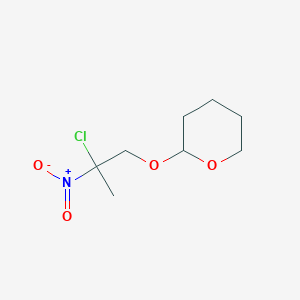

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B143563.png)

![[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester](/img/structure/B143588.png)